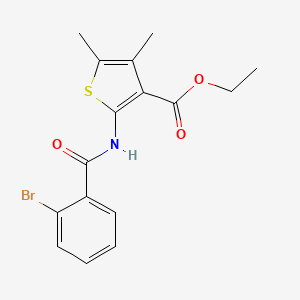![molecular formula C30H28N6O2 B11553587 4,4'-[benzene-1,3-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11553587.png)
4,4'-[benzene-1,3-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-METHYL-4-({[3-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)PHENYL]AMINO}METHYLIDENE)-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound characterized by its multiple aromatic rings and pyrazole structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-({[3-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)PHENYL]AMINO}METHYLIDENE)-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The key steps include the formation of the pyrazole ring and subsequent functionalization to introduce the various substituents. Common reagents used in these reactions include hydrazines, aldehydes, and ketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-METHYL-4-({[3-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)PHENYL]AMINO}METHYLIDENE)-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring and aromatic substituents play a crucial role in binding to these targets, modulating their activity and leading to the observed effects. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE
- 3-METHYL-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Uniqueness
The uniqueness of 3-METHYL-4-({[3-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)PHENYL]AMINO}METHYLIDENE)-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its complex structure, which allows for diverse chemical reactivity and potential applications. The presence of multiple functional groups and aromatic rings provides opportunities for various chemical modifications and interactions.
Propriétés
Formule moléculaire |
C30H28N6O2 |
|---|---|
Poids moléculaire |
504.6 g/mol |
Nom IUPAC |
5-methyl-4-[[3-[[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylideneamino]phenyl]iminomethyl]-2-(4-methylphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C30H28N6O2/c1-19-8-12-25(13-9-19)35-29(37)27(21(3)33-35)17-31-23-6-5-7-24(16-23)32-18-28-22(4)34-36(30(28)38)26-14-10-20(2)11-15-26/h5-18,33-34H,1-4H3 |
Clé InChI |
CYQKQVMSQDWKQW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC(=CC=C3)N=CC4=C(NN(C4=O)C5=CC=C(C=C5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11553504.png)
![2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B11553505.png)

![2-bromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11553529.png)
![3-Fluoro-N-({N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11553534.png)
![N-(3,4-dichlorophenyl)-3-[(2E)-2-(4-hydroxybenzylidene)hydrazino]-3-oxopropanamide](/img/structure/B11553540.png)
![4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11553546.png)
![(5Z)-3-{[(3-fluorophenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11553548.png)
![N-(4-bromophenyl)-4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzenesulfonamide](/img/structure/B11553558.png)
![2-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl acetate](/img/structure/B11553565.png)
![2-[(E)-(2-{[4-(benzyloxy)phenyl]carbonyl}hydrazinylidene)methyl]phenyl benzenesulfonate](/img/structure/B11553573.png)
![4-(decyloxy)-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11553580.png)
![2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B11553586.png)
![N'-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11553589.png)
